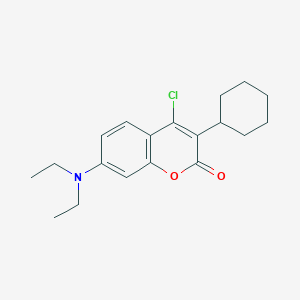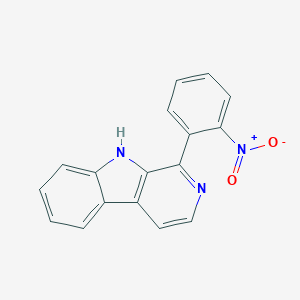
2-benzylsulfanyl-6-(furan-2-yl)-4-oxo-1H-pyrimidine-5-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-benzylsulfanyl-6-(furan-2-yl)-4-oxo-1H-pyrimidine-5-carbonitrile is a heterocyclic compound that has been extensively studied in the field of medicinal chemistry. This compound is known for its potential therapeutic applications in various diseases, including cancer, inflammation, and infectious diseases.
科学研究应用
2-benzylsulfanyl-6-(furan-2-yl)-4-oxo-1H-pyrimidine-5-carbonitrile has been extensively studied for its potential therapeutic applications. Some of the research applications include:
1. Cancer: Several studies have reported that 2-benzylsulfanyl-6-(furan-2-yl)-4-oxo-1H-pyrimidine-5-carbonitrile exhibits anticancer activity against various cancer cell lines, including breast, lung, and colon cancer. The compound induces cell cycle arrest and apoptosis in cancer cells by inhibiting the activity of certain enzymes and proteins.
2. Inflammation: 2-benzylsulfanyl-6-(furan-2-yl)-4-oxo-1H-pyrimidine-5-carbonitrile has been shown to have anti-inflammatory activity by inhibiting the production of inflammatory cytokines and chemokines. This makes it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
3. Infectious diseases: Some studies have reported that 2-benzylsulfanyl-6-(furan-2-yl)-4-oxo-1H-pyrimidine-5-carbonitrile exhibits antimicrobial activity against various bacterial and fungal strains. The compound inhibits the growth of these pathogens by disrupting their cell membrane and inhibiting the activity of certain enzymes.
作用机制
The exact mechanism of action of 2-benzylsulfanyl-6-(furan-2-yl)-4-oxo-1H-pyrimidine-5-carbonitrile is not fully understood. However, several studies have suggested that the compound exerts its therapeutic effects by inhibiting the activity of certain enzymes and proteins that are involved in various cellular processes. For example, the compound inhibits the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. This leads to cell cycle arrest and apoptosis in cancer cells. Additionally, the compound inhibits the activity of certain kinases and transcription factors that are involved in the inflammatory response.
Biochemical and Physiological Effects:
2-benzylsulfanyl-6-(furan-2-yl)-4-oxo-1H-pyrimidine-5-carbonitrile exhibits several biochemical and physiological effects. Some of these effects include:
1. Inhibition of cell proliferation: The compound inhibits the proliferation of cancer cells by inducing cell cycle arrest and apoptosis.
2. Inhibition of inflammation: 2-benzylsulfanyl-6-(furan-2-yl)-4-oxo-1H-pyrimidine-5-carbonitrile inhibits the production of inflammatory cytokines and chemokines, which reduces inflammation.
3. Antimicrobial activity: The compound exhibits antimicrobial activity against various bacterial and fungal strains.
实验室实验的优点和局限性
There are several advantages and limitations associated with the use of 2-benzylsulfanyl-6-(furan-2-yl)-4-oxo-1H-pyrimidine-5-carbonitrile in lab experiments. Some of the advantages include:
1. High potency: The compound exhibits high potency against cancer cells and pathogens, which makes it a potential candidate for drug development.
2. Wide therapeutic applications: 2-benzylsulfanyl-6-(furan-2-yl)-4-oxo-1H-pyrimidine-5-carbonitrile has potential therapeutic applications in various diseases, including cancer, inflammation, and infectious diseases.
3. Low toxicity: The compound exhibits low toxicity in vitro and in vivo, which makes it a safe candidate for drug development.
Some of the limitations associated with the use of 2-benzylsulfanyl-6-(furan-2-yl)-4-oxo-1H-pyrimidine-5-carbonitrile in lab experiments include:
1. Limited bioavailability: The compound has limited bioavailability, which may limit its effectiveness in vivo.
2. Lack of selectivity: The compound exhibits lack of selectivity towards cancer cells and pathogens, which may result in off-target effects.
3. Lack of in vivo studies: There is a lack of in vivo studies on the compound, which makes it difficult to assess its potential as a therapeutic agent.
未来方向
There are several future directions for the research on 2-benzylsulfanyl-6-(furan-2-yl)-4-oxo-1H-pyrimidine-5-carbonitrile. Some of these directions include:
1. Development of analogs: The development of analogs of 2-benzylsulfanyl-6-(furan-2-yl)-4-oxo-1H-pyrimidine-5-carbonitrile with improved bioavailability and selectivity may lead to the development of more effective therapeutic agents.
2. In vivo studies: More in vivo studies are needed to assess the potential of the compound as a therapeutic agent.
3. Combination therapy: The use of 2-benzylsulfanyl-6-(furan-2-yl)-4-oxo-1H-pyrimidine-5-carbonitrile in combination with other therapeutic agents may enhance its effectiveness in treating various diseases.
4. Mechanistic studies: Further mechanistic studies are needed to fully understand the mode of action of the compound and its potential therapeutic applications.
Conclusion:
2-benzylsulfanyl-6-(furan-2-yl)-4-oxo-1H-pyrimidine-5-carbonitrile is a heterocyclic compound with potential therapeutic applications in various diseases, including cancer, inflammation, and infectious diseases. The compound exhibits high potency, wide therapeutic applications, and low toxicity, which make it a potential candidate for drug development. However, there are limitations associated with the use of the compound in lab experiments, such as limited bioavailability and lack of selectivity. Further research is needed to fully understand the potential of 2-benzylsulfanyl-6-(furan-2-yl)-4-oxo-1H-pyrimidine-5-carbonitrile as a therapeutic agent.
合成方法
The synthesis of 2-benzylsulfanyl-6-(furan-2-yl)-4-oxo-1H-pyrimidine-5-carbonitrile has been reported in several research articles. One of the most common methods is the reaction between 2-amino-4,6-dichloropyrimidine, furan-2-carbaldehyde, and benzyl mercaptan in the presence of potassium carbonate and acetonitrile. The reaction is carried out under reflux conditions for several hours, and the product is obtained after purification by column chromatography.
属性
分子式 |
C16H11N3O2S |
|---|---|
分子量 |
309.3 g/mol |
IUPAC 名称 |
2-benzylsulfanyl-6-(furan-2-yl)-4-oxo-1H-pyrimidine-5-carbonitrile |
InChI |
InChI=1S/C16H11N3O2S/c17-9-12-14(13-7-4-8-21-13)18-16(19-15(12)20)22-10-11-5-2-1-3-6-11/h1-8H,10H2,(H,18,19,20) |
InChI 键 |
YKBAJHDWDYCIHU-UHFFFAOYSA-N |
手性 SMILES |
C1=CC=C(C=C1)CSC2=NC(=O)C(=C(N2)C3=CC=CO3)C#N |
SMILES |
C1=CC=C(C=C1)CSC2=NC(=O)C(=C(N2)C3=CC=CO3)C#N |
规范 SMILES |
C1=CC=C(C=C1)CSC2=NC(=O)C(=C(N2)C3=CC=CO3)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-hydroxy-11,13-dimethyl-8-thia-3,10-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),4,10,12-pentaen-6-one](/img/structure/B243107.png)
![2-Cyano-3-[3-(methoxymethyl)-2,4,6-trimethylphenyl]-2-propenethioamide](/img/structure/B243113.png)
![[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]acetonitrile](/img/structure/B243115.png)

![2,4-Diaminopyrido[2,3-d]pyrimidine-6-carbonitrile](/img/structure/B243120.png)
![5-[1-(2-Methoxyphenyl)ethylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B243121.png)


![6-acetyl-5-(4-methoxyphenyl)-1,3,7-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B243138.png)
![N-[4-anilino-6-(1-piperazinyl)-1,3,5-triazin-2-yl]-N-benzylamine](/img/structure/B243147.png)
![6-(4-chlorophenyl)-3-methylsulfonyl-1-phenyl-2H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B243153.png)
![6-(4-fluorophenyl)-3-methylsulfonyl-1-phenyl-2H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B243155.png)
![6-(4-methoxyphenyl)-3-methylsulfonyl-1-phenyl-2H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B243156.png)
![3-methylsulfonyl-1-phenyl-6-(4-propan-2-ylphenyl)-2H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B243158.png)